N6-Dimethyladenosine
Description
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPGNPCZPYCLK-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949075 | |
| Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-62-4 | |
| Record name | N6-Dimethyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6),N(6)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyladenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6,N6-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9766EW9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Gene Regulation
- Role in tRNA Function : m^6,6A is located at position 58 of tRNAs and is involved in the regulation of protein synthesis. It has been shown to affect the stability and translation efficiency of tRNAs, thereby influencing overall protein production in cells .
- Impact on mRNA Stability : Similar to other RNA modifications, m^6,6A can influence the stability and degradation of mRNA molecules. This modification alters the interaction between mRNA and various RNA-binding proteins, which can either enhance or inhibit translation .
Cancer Research
- Oncogenic Pathways : Research indicates that m^6,6A modifications are implicated in cancer progression. For instance, studies have shown that m^6A-modified long non-coding RNAs (lncRNAs) can sequester microRNAs (miRNAs), thereby promoting oncogenic activities by preventing miRNA-mediated suppression of target genes .
- Potential Therapeutic Targets : The reversible nature of m^6,6A modifications presents opportunities for therapeutic interventions. Targeting the enzymes responsible for adding or removing these methyl groups (methyltransferases and demethylases) could lead to novel cancer treatments .
RNA Metabolism
- Influence on Splicing and Localization : m^6,6A plays a critical role in various RNA metabolism pathways, including splicing and localization within the cell. This modification can dictate the subcellular distribution of RNA molecules, influencing their availability for translation or degradation .
- Interactions with Other Modifications : The interplay between m^6,6A and other epigenetic marks (such as H3K36me3) highlights its importance in regulating transcriptional activity. Changes in these marks can significantly affect the deposition of m^6,6A on RNA transcripts .
Case Studies
Mechanism of Action
Phenylethanolamine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a β-adrenergic agonist, stimulating these receptors to produce vasoconstriction and other cardiovascular effects . The compound is also involved in the biosynthesis of epinephrine from norepinephrine through the action of the enzyme phenylethanolamine N-methyltransferase .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N6,N6-Dimethyladenosine belongs to the family of methylated adenosine derivatives. Below is a detailed comparison with structurally related nucleosides:
Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Methylation Site(s) | Key Structural Features |
|---|---|---|---|---|
| N6,this compound | C12H17N5O4 | 296.1358 | N6 (double methylation) | Two methyl groups at N6; ribose moiety |
| N6-Methyladenosine (m6A) | C11H15N5O4 | 281.11 | N6 (single methylation) | Single methyl group at N6 |
| 8-Chloroadenosine | C10H12ClN5O4 | 301.69 | C8 (chlorine substitution) | Chlorine atom at C8; unmodified N6 |
| Vidarabine | C10H13N5O4 | 267.24 | N6 (unmodified); arabinose | Arabinose sugar instead of ribose |
Key Observations :
- Functional Groups: 8-Chloroadenosine substitutes adenine’s C8 with chlorine, altering electronic properties and biological activity compared to N6,this compound .
AKT Pathway Modulation
- N6,this compound: Reduces AKT S473 phosphorylation by >50% within 15 minutes in non-small cell lung cancer (NSCLC) cells (HCC44, H1993) at 1–10 µM concentrations. It shows specificity for AKT over other kinases (e.g., ERK, JNK) .
- 8-Chloroadenosine: Paradoxically increases AKT S473 phosphorylation in renal cell carcinoma, suggesting divergent mechanisms despite structural similarity .
RNA Stability and Methylation
- N6,this compound stabilizes rRNA by forming adjacent dimethylated adenosine residues in rRNA helices .
Pharmacological and Therapeutic Potential
| Compound | Therapeutic Area | Mechanism of Action | Clinical Status |
|---|---|---|---|
| N6,this compound | Oncology | AKT pathway inhibition | Preclinical (in vitro models) |
| 8-Chloroadenosine | Oncology | Apoptosis induction; kinase modulation | Phase I/II trials (limited) |
| Vidarabine | Antiviral | Viral DNA polymerase inhibition | FDA-approved (herpesviruses) |
Key Findings :
- N6,this compound’s rapid AKT inhibition (<15 minutes) contrasts with the slower, off-target effects of staurosporine, a broad-spectrum kinase inhibitor .
- Unlike m6A, which is regulated by METTL3-METTL14 methyltransferase complexes, N6,this compound’s biosynthesis involves distinct methyltransferases, suggesting divergent regulatory pathways .
Biological Activity
N6,N6-Dimethyladenosine (m6,6A) is a naturally occurring nucleoside modification found in various RNA species, particularly in tRNA and rRNA. This compound has garnered attention due to its potential biological activities and implications in cellular processes, including gene regulation, cell proliferation, and disease mechanisms. This article explores the biological activity of m6,6A, supported by research findings, case studies, and relevant data.
Overview of N6,this compound
N6,this compound is characterized by the addition of two methyl groups at the nitrogen-6 position of the adenine base. This modification is distinct from other methylated adenosines such as N6-methyladenosine (m6A) and 1-methyladenosine (m1A). The presence of m6,6A has been confirmed in various organisms, including mammals, where it plays critical roles in RNA metabolism and function.
Biological Functions
1. RNA Stability and Translation:
Research indicates that m6,6A influences RNA stability and translation efficiency. The modification is believed to affect the interaction between RNA and ribosomal proteins, thereby impacting protein synthesis rates. A study demonstrated that m6,6A is localized within the ribosome's small subunit, suggesting a role in ribosomal function and mRNA translation .
2. Cell Proliferation:
In vitro studies have shown that m6,6A can inhibit the proliferation of certain cancer cell lines. For example, it was reported that m6,6A inhibits the growth of L1210 leukemia cells with an IC50 value of 0.5 µg/ml . However, this compound did not exhibit significant antitumor activity in vivo, highlighting a potential discrepancy between in vitro and in vivo efficacy.
3. Implications in Cancer:
The role of m6A modifications in cancer has been extensively studied. Although direct evidence linking m6,6A to oncogenic processes is limited compared to m6A, its presence in RNA may influence pathways involved in tumorigenesis. The regulation of RNA modifications like m6A has been implicated in various cancers through mechanisms such as altered gene expression and modulation of signaling pathways .
Case Studies
Case Study 1: Leukemia Cell Lines
In a controlled experiment involving L1210 leukemia cells, researchers observed that treatment with N6,this compound led to a notable decrease in cell viability. The mechanism was attributed to the modification's ability to disrupt normal RNA processing pathways essential for cell survival.
Case Study 2: Ribosomal Function
Another study utilized antibodies specific to m6,6A to map its localization within ribosomes. Results indicated a unique positioning within the small subunit that may facilitate interactions with specific tRNAs during translation . This suggests that m6,6A could be crucial for maintaining ribosomal integrity and function.
Research Findings
Preparation Methods
Direct Dimethylation Using Dimethyl Sulfate (DMS)
Dimethyl sulfate (DMS) serves as a potent methylating agent for introducing methyl groups at the N6 position of adenosine. The reaction is typically conducted under alkaline conditions to deprotonate the exocyclic amine, enhancing nucleophilicity.
Procedure :
-
Substrate Preparation : Dissolve adenosine (20 μM) in a buffer system (e.g., 50 mM Tris-HCl, pH 8.5).
-
Methylation : Add DMS (100 mM final concentration) and incubate at 37°C for 1 hour.
-
Purification : Separate the reaction mixture via high-performance liquid chromatography (HPLC) using a C18 column (10.0 × 250 mm) with an isocratic mobile phase (10% methanol in water).
Key Findings :
Stepwise Methylation via N6-Methyladenosine Intermediate
This method involves sequential methylation of adenosine, first to m6A and then to m6,6A, improving specificity.
Procedure :
-
First Methylation : React adenosine with iodomethane (CH3I) in dimethylformamide (DMF) at 60°C for 4 hours to yield m6A.
-
Second Methylation : Treat m6A with methyl triflate (CH3OTf) in acetonitrile at 25°C for 2 hours.
-
Purification : Use preparative HPLC with a gradient elution (5–30% acetonitrile in 0.1% formic acid).
Key Findings :
-
Yield : 75–85% for the second methylation step.
-
Advantage : Reduced side products compared to direct dimethylation.
Enzymatic Methylation Catalyzed by Methyltransferases
Enzymatic methods leverage RNA methyltransferases to install methyl groups with high positional specificity. While the exact enzyme responsible for m6,6A formation in eukaryotes remains under investigation, bacterial systems provide insights.
In Vitro Methylation Using Recombinant Enzymes
The Mycobacterium bovis BCG model has elucidated tRNA-specific methylation pathways.
Procedure :
-
Enzyme Preparation : Express and purify putative methyltransferases (e.g., TrmO homologs) using E. coli BL21(DE3) cells.
-
Methylation Reaction : Incubate tRNA (4 μg/μL) with S-adenosylmethionine (SAM, 1 mM) and recombinant enzyme (0.5 μM) in 50 mM Tris-HCl (pH 7.5) at 37°C for 2 hours.
-
Validation : Analyze products via LC-MS/MS (e.g., m/z 296.1350 → 164.0924 transition).
Key Findings :
-
Specificity : Enzymatic methylation avoids off-target modifications observed in chemical synthesis.
Isolation from Biological Sources
Isolating m6,6A from natural RNA pools provides material for functional studies but requires advanced chromatographic techniques.
tRNA Isolation and Hydrolysis
Procedure :
-
RNA Extraction : Lyse M. bovis BCG cells (10⁹ cells) using TRIzol, followed by small RNA enrichment via PEG precipitation.
-
Enzymatic Digestion : Hydrolyze tRNA (4 μg) with nuclease S1 (0.3 U/μL) and alkaline phosphatase (1 U/μL) at 37°C for 12 hours.
-
HPLC Purification : Resolve nucleosides on a C18 column (100 × 2.1 mm) with a 5–30% acetonitrile gradient.
Key Findings :
-
Yield : 4 μg of tRNA per 10⁹ cells, with m6,6A constituting ~0.01% of total nucleosides.
-
Purity : >95% tRNA confirmed via Bioanalyzer electrophoresis.
Analytical Validation of m6,6A
Mass Spectrometric Characterization
LC-MS/MS is the gold standard for confirming m6,6A structure and quantifying its abundance.
Parameters :
-
Instrument : Q-TOF mass spectrometer (positive ion mode).
-
Fragmentation : CID energy 10–30 eV, monitoring m/z 296.1350 → 164.0924.
Data Table 1 : Key MS/MS Fragments of m6,6A
| m/z Observed | Fragment Ion | Proposed Structure |
|---|---|---|
| 296.1350 | [M+H]⁺ | Intact m6,6A |
| 164.0924 | [Adenine+2CH3−H2O]⁺ | Dimethylated adenine |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR validate methyl group positions:
-
¹H NMR (D2O) : δ 3.40 (s, 6H, N6-CH3), δ 8.35 (s, 1H, H8).
Emerging Photochemical Functionalization
Recent advances in photoredox catalysis offer a novel route for site-selective methylation.
Procedure :
-
Substrate : N6-methyladenosine (m6A) in aqueous buffer (pH 7.0).
-
Catalyst : [Ru(bpy)₃]²⁺ (0.1 mM) under visible light (450 nm).
-
Methylation : Irradiate for 1 hour with methyl viologen as a sacrificial agent.
Key Findings :
Q & A
Q. How should N6,N6-dimethyladenosine be handled and stored to ensure stability?
N6,this compound should be stored at -20°C in its solid form to maintain stability for ≥4 years. Stock solutions should be prepared in inert gas-purged solvents (e.g., DMSO or dimethylformamide) at concentrations of 20–25 mg/mL. Organic solvent-free aqueous solutions (e.g., PBS pH 7.2) can be prepared directly, but these should be used within 24 hours to avoid degradation. Residual organic solvents must be minimized to prevent physiological interference . Wear protective gloves, eyewear, and lab coats during handling, and avoid inhalation or skin contact due to irritant properties .
Q. What methods are recommended for detecting N6,this compound in RNA?
Validated monoclonal antibodies (e.g., ab228860) are critical for immunoprecipitation (IP) or ELISA. Positive controls include biotinylated mA-modified oligonucleotides. Cross-reactivity testing against unmodified adenosine (A) and other derivatives (e.g., mA) is essential to confirm specificity . For RNA-Seq, machine learning pipelines (e.g., FUSION) can analyze reverse transcription (RT) signatures, though mA may overlap with mA signals, requiring orthogonal validation .
Q. What are the environmental and safety risks associated with m26^6_226A disposal?
mA is classified as slightly hazardous to water (GHS07, Hazard Class 1). Avoid release into groundwater or sewage systems. Waste should be disposed via certified hazardous waste facilities, adhering to federal and regional regulations. No significant bioaccumulation (PBT/vPvB) is reported, but ecological toxicity data remain limited .
Advanced Research Questions
Q. How can RT-signature inconsistencies of m26^6_226A in RNA-Seq data be resolved?
mA in 18S rRNA and tRNA produces RT-stop signatures partially overlapping with mA. To distinguish these, use in vitro transcribed RNA controls with site-specific modifications and combine with antibody-based enrichment (e.g., IP followed by LC-MS/MS). Computational tools like SRAMP, which integrates sequence context and K-nearest neighbor features, improve prediction accuracy .
Q. What experimental designs elucidate m26^6_226A’s role in cell cycle regulation?
In hyperproliferative models (e.g., cancer cells), assess mA’s impact on checkpoint fidelity by measuring intermitotic time (IMT) variability via time-lapse microscopy. Pair this with siRNA knockdown of methyltransferases (e.g., METTL3/14) to evaluate checkpoint-specific effects. Note that mA in rRNA stabilizes ribosome structure, indirectly influencing cell cycle progression .
Q. Why does m26^6_226A inhibit leukemia cell proliferation in vitro but lack in vivo efficacy?
In vitro, mA shows IC = 0.5 µg/mL against L1210 leukemia cells, likely via rRNA-mediated translation inhibition. However, poor pharmacokinetics (e.g., rapid renal clearance) or enzymatic demethylation in vivo may limit activity. Test prodrug formulations or co-administration with metabolic stabilizers to enhance bioavailability .
Q. How does m26^6_226A’s dual fluorescence inform spectroscopic studies?
mA exhibits dual emission at 330 nm (normal fluorescence) and 500 nm (twisted intramolecular charge transfer, TICT) in aprotic solvents. Use temperature-controlled fluorescence lifetime measurements to study isomerization kinetics. In protic solvents (e.g., water), TICT emission is quenched, enabling solvent polarity-dependent conformational analysis .
Q. What validation strategies ensure antibody specificity for m26^6_226A detection?
Validate antibodies using:
Q. How do computational tools like SRAMP predict m26^6_226A modification sites?
Q. What mechanistic differences exist between m26^6_226A and other nucleoside analogs (e.g., 8-chloroadenosine)?
mA specifically inhibits AKT-S473 phosphorylation in cancer cells, unlike 8-chloroadenosine, which paradoxically activates AKT. Use phosphoproteomics and kinase inhibition assays (e.g., staurosporine controls) to map pathway-specific effects. Structural studies suggest mA’s dimethyl group sterically hinders ATP-binding pockets in kinases .
Data Contradictions and Recommendations
- RT-signature ambiguity : Cross-validate RNA-Seq hits with orthogonal methods (e.g., antibody-based or mass spectrometry) .
- In vitro vs. in vivo efficacy : Prioritize pharmacokinetic profiling and metabolite tracking in animal models .
- Antibody cross-reactivity : Include rigorous negative controls (e.g., unmodified RNA) in all experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
